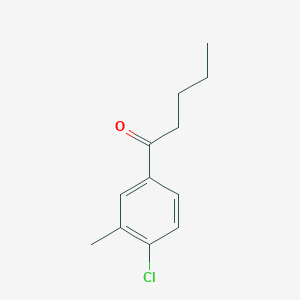

1-(4-Chloro-3-methylphenyl)pentan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-methylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAAGMSIFBEBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 4 Chloro 3 Methylphenyl Pentan 1 One

Synthetic Routes to 1-(4-Chloro-3-methylphenyl)pentan-1-one

The primary and most direct method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation. libretexts.orgdocbrown.infolibretexts.org This classic carbon-carbon bond-forming reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com

Mechanistic Investigations of Direct Synthetic Pathways

The direct synthesis of this compound can be achieved via the Friedel-Crafts acylation of 1-chloro-2-methylbenzene (o-chlorotoluene) with pentanoyl chloride. The mechanism of this reaction is a well-understood electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com

The key steps are:

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with pentanoyl chloride to form a highly electrophilic acylium ion (CH₃CH₂CH₂CH₂CO⁺). libretexts.org This is the rate-determining step.

Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-2-methylbenzene attacks the acylium ion. The chlorine and methyl substituents on the benzene (B151609) ring are ortho- and para-directing groups. Given the steric hindrance from the methyl group at the 2-position and the chlorine at the 1-position, the acylation is expected to predominantly occur at the 4-position, para to the chlorine and meta to the methyl group, to yield the desired product.

Rearomatization: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the intermediate carbocation (a sigma complex), restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.org

The regioselectivity of the Friedel-Crafts acylation is a critical aspect. While the methyl group is an activating, ortho-, para-director and the chloro group is a deactivating, ortho-, para-director, the substitution pattern of the final product is often influenced by steric factors. In the case of 1-chloro-2-methylbenzene, the 4-position is sterically accessible and electronically favored for acylation. chemguide.co.uk

Precursor-Based Synthesis Strategies and Efficiency Analysis

The efficiency of the synthesis of this compound is dependent on the choice of precursors and reaction conditions.

Table 1: Precursors for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Catalyst | Expected Product |

| 1-Chloro-2-methylbenzene | Pentanoyl chloride | AlCl₃ | This compound |

| 1-Chloro-2-methylbenzene | Pentanoic anhydride | AlCl₃ | This compound |

The use of pentanoyl chloride is generally more reactive than pentanoic anhydride and may lead to higher yields under milder conditions. libretexts.org The efficiency of the reaction can be affected by factors such as the purity of the reactants and catalyst, the reaction temperature, and the solvent used. Traditional Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste during workup. ruc.dk

Exploration of Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. For Friedel-Crafts acylation, this has focused on replacing hazardous catalysts and solvents. organic-chemistry.orgrsc.orgroutledge.com

Catalyst Replacement:

Solid Acid Catalysts: Zeolites and sulfated zirconia have been investigated as reusable and less corrosive alternatives to AlCl₃. rsc.org Sulfated zirconia has shown high selectivity in the acylation of substituted benzenes. rsc.org

Bismuth Triflate: Bismuth(III) triflate (Bi(OTf)₃) is a water-tolerant Lewis acid that can be used in catalytic amounts and is recyclable. ruc.dk Microwave-assisted reactions using bismuth triflate have been shown to significantly reduce reaction times and improve yields. ruc.dk

Metal- and Halogen-Free Methods: The use of methanesulfonic anhydride has been reported as a promoter for Friedel-Crafts acylations, avoiding the use of metallic and halogenated compounds and minimizing waste. organic-chemistry.orgacs.org

Alternative Reaction Media:

Solvent-free reactions: Microwave irradiation in the absence of a solvent offers a green alternative, often leading to faster reactions and easier product isolation. ruc.dk

Ionic Liquids: These can act as both the catalyst and the solvent, and are often recyclable, though their "green" credentials can be debated due to their synthesis and toxicity.

The application of these green chemistry principles to the synthesis of this compound could lead to a more sustainable and economically viable process.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its functional groups: the ketone moiety, the aromatic ring with its substituents, and the pentan-1-one backbone.

Chemoselective Reduction of the Ketone Moiety

The reduction of the ketone group to a secondary alcohol is a common transformation. The challenge often lies in achieving chemoselectivity, particularly in the presence of the aryl chloride, which can also be reduced under certain conditions. youtube.comlibretexts.orgacs.org

Table 2: Reagents for Chemoselective Reduction of the Ketone in this compound

| Reagent | Product | Selectivity |

| Sodium borohydride (B1222165) (NaBH₄) | 1-(4-Chloro-3-methylphenyl)pentan-1-ol | High for ketone over aryl chloride youtube.comyoutube.com |

| Lithium aluminum hydride (LiAlH₄) | 1-(4-Chloro-3-methylphenyl)pentan-1-ol | Less selective; can reduce aryl halides libretexts.org |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | 1-(4-Chloro-3-methylphenyl)pentan-1-ol and/or dehalogenated products | Selectivity depends on catalyst and conditions youtube.com |

Sodium borohydride is a mild reducing agent that is highly selective for aldehydes and ketones over esters and aryl halides, making it the ideal choice for the selective reduction of the ketone in this compound. youtube.comyoutube.com Lithium aluminum hydride is a much stronger reducing agent and would likely reduce both the ketone and the aryl chloride. libretexts.org Catalytic hydrogenation can also be employed, but the choice of catalyst and reaction conditions is crucial to avoid hydrodehalogenation of the aromatic ring. acs.org

Electrophilic and Nucleophilic Substitutions on the Pentan-1-one Backbone

The pentan-1-one backbone possesses α-hydrogens (on the carbon adjacent to the carbonyl group), which are acidic and can be removed by a base to form an enolate. msu.eduwikipedia.org This enolate is a key intermediate for various substitution reactions. libretexts.orgwikipedia.orglibretexts.orgrsc.org

Electrophilic Substitution: The enol or enolate of this compound can react with various electrophiles at the α-carbon. wikipedia.orglibretexts.org

Halogenation: In the presence of an acid or base catalyst, the α-carbon can be halogenated with reagents like Br₂ or Cl₂. wikipedia.orglibretexts.org This reaction proceeds through an enol or enolate intermediate. libretexts.org

Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an S_N2 reaction to introduce an alkyl group at the α-position. wikipedia.orgrsc.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred for enolate formation. rsc.org

Nucleophilic Substitution: While direct nucleophilic substitution on the saturated pentan-1-one backbone is not typical, α-halogenated derivatives of this compound can undergo nucleophilic substitution at the α-position. jove.com For instance, an α-bromo ketone can react with various nucleophiles (e.g., amines, alkoxides) to replace the bromine atom. jove.com

Aromatic Ring Functionalization and Modification Reactions

The aromatic ring of this compound possesses a chloro group, a methyl group, and a pentanoyl group. These substituents dictate the regioselectivity and reactivity of the ring towards further functionalization, primarily through electrophilic aromatic substitution (EAS). The existing chloro and methyl groups are ortho, para-directing activators (though halogens are deactivating), while the pentanoyl group is a meta-directing deactivator. The combined influence of these groups makes the prediction of substitution patterns complex, often resulting in a mixture of products.

Electrophilic Aromatic Substitution (EAS):

Common EAS reactions that could be applied to modify the aromatic ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comyoutube.com The directing effects of the existing substituents would likely lead to substitution at the positions ortho and para to the activating methyl group, and meta to the deactivating pentanoyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Chloro-2-nitro-5-methylphenyl)pentan-1-one |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromo-4-chloro-5-methylphenyl)pentan-1-one |

| Sulfonation | SO₃, H₂SO₄ | 2-Chloro-5-methyl-4-pentanoylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Steric hindrance and deactivation by the existing acyl group make further acylation challenging and generally not feasible under standard conditions. |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the ring is also a possibility, particularly targeting the replacement of the chloro group. researchgate.netyoutube.com Such reactions typically require strong nucleophiles and are facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.orglibretexts.org In this case, the pentanoyl group, being electron-withdrawing, can activate the chloro group for substitution.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents | Potential Product |

| Methoxide | NaOCH₃, heat | 1-(4-Methoxy-3-methylphenyl)pentan-1-one |

| Ammonia | NH₃, high pressure/temp | 1-(4-Amino-3-methylphenyl)pentan-1-one |

| Thiolate | NaSR | 1-(4-(Alkylthio)-3-methylphenyl)pentan-1-one |

Transformations for Analytical Derivatization

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), the volatility and thermal stability of this compound can be enhanced through derivatization of the ketone functional group. sigmaaldrich.comnih.gov

Common derivatization techniques for ketones include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), forms an oxime. sigmaaldrich.comresearchgate.net PFBHA derivatives are particularly useful for GC-MS analysis due to their high electron-capturing ability, which enhances sensitivity. nih.gov

Silylation: While more common for hydroxyl and amine groups, silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can sometimes react with the enol form of a ketone to produce a silyl (B83357) enol ether, increasing its volatility. youtube.com

Table 3: Common Derivatization Reactions for GC-MS Analysis of Ketones

| Derivatization Method | Reagent | Derivative Formed | Analytical Advantage |

| Oximation | PFBHA | Oxime | Increased volatility and high sensitivity in electron capture detection. sigmaaldrich.comnih.gov |

| Silylation (of enol) | MSTFA | Silyl enol ether | Increased volatility for GC analysis. youtube.com |

Challenges and Discontinued Synthesis Pathways: Academic Implications and Scalability Considerations

The synthesis of this compound would likely be achieved through a Friedel-Crafts acylation of 1-chloro-2-methylbenzene with pentanoyl chloride. While a standard method, Friedel-Crafts reactions present several challenges, particularly in the context of scalability and industrial application. numberanalytics.comresearchgate.net

Key Challenges:

Catalyst Stoichiometry and Deactivation: Traditional Friedel-Crafts reactions often require stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst can form a complex with the product ketone, necessitating a hydrolytic workup that generates significant waste and prevents catalyst recycling. researchgate.net

Regioselectivity: The acylation of 1-chloro-2-methylbenzene can potentially yield two isomeric products due to acylation occurring at different positions on the aromatic ring. Controlling the regioselectivity to favor the desired this compound can be challenging.

Polyalkylation/Acylation: While less of an issue with acylation than alkylation, the potential for multiple acylations exists under harsh conditions, leading to byproducts. numberanalytics.comyoutube.com

Environmental Concerns: The use of corrosive and hazardous reagents like AlCl₃ and the generation of acidic waste streams pose significant environmental challenges, driving research into greener catalytic alternatives. nih.govarchivemarketresearch.com

Scalability Considerations:

The transition from a laboratory-scale synthesis to an industrial process for compounds like this compound requires careful consideration of the aforementioned challenges. numberanalytics.comnumberanalytics.com The need for large quantities of catalyst, potential for difficult-to-separate isomeric impurities, and the management of waste streams can make the process economically and environmentally unviable. Research into heterogeneous catalysts, such as zeolites or supported metal oxides, aims to address these issues by offering easier separation, potential for regeneration, and improved selectivity. researchgate.net The lack of extensive literature on this compound may suggest that its synthesis is either not of significant commercial interest or that the challenges associated with its selective and scalable production have hindered its widespread use.

Spectroscopic and Crystallographic Data for this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of published experimental data for the compound this compound. Despite its confirmed existence, with a registered CAS number of 1000370-23-9, detailed spectroscopic and crystallographic characterizations are not publicly accessible. bldpharm.com

Efforts to compile information for a detailed analysis, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, were unsuccessful. Searches for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC), Fourier Transform Infrared (FT-IR), and Raman spectroscopy data for this specific molecule yielded no direct results.

While data for structurally related compounds are available, they are not suitable for an accurate and scientifically rigorous description of this compound. For instance, detailed NMR spectra for 1-(4-Chlorophenyl)pentan-1-one, a similar compound lacking the methyl group on the phenyl ring, have been published. rsc.org This information, however, cannot be directly extrapolated, as the presence and position of the methyl group would significantly influence the chemical shifts and coupling constants of the aromatic protons and carbons.

Similarly, extensive spectroscopic data is available for 4-Chloro-3-methylphenol. chemicalbook.comchemicalbook.comnist.gov While this molecule shares the same substituted aromatic ring, the functional group is a hydroxyl group (-OH) instead of a pentan-1-one chain. This fundamental difference drastically alters the electronic environment and, consequently, all corresponding spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Raman).

Furthermore, information on the constitutional isomer 1-(3-Chloro-4-methylphenyl)pentan-1-one is also limited to its identification without associated spectroscopic data. bldpharm.com The differing substitution pattern would result in a distinct spectroscopic fingerprint compared to the 4-chloro-3-methyl isomer.

Comprehensive Spectroscopic and Crystallographic Characterization of 1 4 Chloro 3 Methylphenyl Pentan 1 One

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a critical technique for determining the molecular weight and structural features of 1-(4-Chloro-3-methylphenyl)pentan-1-one by analyzing the mass-to-charge ratio of its ionized form and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization and Application

GC-MS is the preferred method for the analysis of volatile and thermally stable compounds like this compound.

Optimization: The optimization of a GC-MS method would involve several key steps. An inert capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5ms), would likely be used due to its suitable polarity for aromatic ketones. cmbr-journal.com The temperature program would be optimized to ensure good separation from any impurities or related compounds, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 300-320 °C) to ensure elution of the compound. cmbr-journal.com The injector temperature would be set high enough (e.g., 250-300 °C) to ensure complete volatilization without causing thermal degradation. cmbr-journal.com Helium would typically be used as the carrier gas with a constant flow rate. cmbr-journal.com

Application: In practice, a dilute solution of the compound in a solvent like dichloromethane (B109758) or methanol (B129727) would be injected into the GC system. The compound would travel through the column, separating from other components based on its boiling point and interaction with the stationary phase. The time it takes to exit the column is its retention time, a characteristic value under specific conditions. youtube.com Upon exiting the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS, HRMS) for Accurate Mass and Fragmentation Pattern Determination

For less volatile compounds or as a complementary technique, LC-MS is employed. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition.

LC-MS: A reversed-phase C18 column would be a common choice for separating this compound. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to facilitate protonation and improve ionization efficiency. nih.gov

HRMS: High-resolution techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, coupled with LC, would be used to determine the accurate mass of the molecular ion. For this compound (formula C₁₂H₁₅ClO), the theoretical exact mass can be calculated. This high-accuracy measurement allows for the confident determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Electron Ionization (EI) and Collision-Induced Dissociation (CID) Fragmentation Mechanisms

Understanding the fragmentation is key to confirming the structure.

Electron Ionization (EI): This is the standard ionization technique in GC-MS. The primary fragmentation pathways for aromatic ketones like this compound are predictable. libretexts.org

Alpha-Cleavage: The most characteristic fragmentation is the cleavage of the bond between the carbonyl group and the alkyl chain. This results in the formation of a stable acylium ion. For this compound, alpha-cleavage would lead to the loss of a butyl radical (•C₄H₉) to form the [M - 57]⁺ fragment, which is the 4-chloro-3-methylbenzoyl cation. This is often the base peak in the spectrum. chemguide.co.uklibretexts.org

Acylium Ion Fragmentation: The resulting 4-chloro-3-methylbenzoyl cation ([C₈H₆ClO]⁺) can further lose carbon monoxide (CO) to produce a 4-chloro-3-methylphenyl cation ([C₇H₆Cl]⁺).

McLafferty Rearrangement: Since the pentanoyl chain has a γ-hydrogen, a McLafferty rearrangement is possible. This involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, resulting in the elimination of a neutral butene molecule and the formation of a charged enol.

Collision-Induced Dissociation (CID): In tandem mass spectrometry (MS/MS), such as LC-MS/MS, the protonated molecular ion [M+H]⁺ is selected and subjected to collision with an inert gas (like argon or nitrogen). This induces fragmentation. nih.gov The resulting product ions provide further structural confirmation. The fragmentation patterns in CID are often similar to those in EI, involving the cleavage of the weakest bonds, though the specific mechanisms can differ. nih.gov

Hypothetical Fragmentation Data for this compound

| Ion | Proposed Structure | Fragmentation Pathway |

| [M]⁺ | [C₁₂H₁₅ClO]⁺ | Molecular Ion |

| [M-57]⁺ | [C₈H₆ClO]⁺ | Alpha-cleavage (Loss of •C₄H₉) |

| [M-85]⁺ | [C₇H₆Cl]⁺ | Loss of •C₄H₉ followed by loss of CO |

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be a crystalline solid at room temperature, X-ray crystallography could be used to determine its precise three-dimensional structure. This requires growing a suitable single crystal of the material.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The first step in crystallographic analysis is to determine the basic lattice parameters. A single crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is used to determine:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic, triclinic). For similar substituted aromatic compounds, monoclinic or orthorhombic systems are common. nih.govresearchgate.net

Space Group: The specific symmetry group describing the arrangement of molecules within the crystal lattice.

Unit Cell Parameters: The dimensions of the unit cell (lengths of the sides a, b, c, and the angles α, β, γ between them). nih.gov

These parameters define the fundamental repeating unit of the crystal.

Illustrative Crystal Data Table for a Hypothetical Aromatic Ketone

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.44 |

| b (Å) | 10.25 |

| c (Å) | 9.26 |

| α (°) | 90 |

| β (°) | 92.89 |

| γ (°) | 90 |

| Volume (ų) | 1273.7 |

| Z (molecules/unit cell) | 4 |

Note: This table is illustrative, based on data for a related chloro-methyl substituted aromatic compound nih.gov, and does not represent actual data for this compound.

Molecular Conformation and Torsion Angle Analysis

Once the diffraction data is fully collected and the structure is solved and refined, the precise coordinates of each atom in the molecule can be determined. This allows for a detailed analysis of the molecule's conformation in the solid state.

Key parameters to be analyzed would include:

Torsion Angles: The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group is of particular interest. Steric hindrance from the ortho-substituent (the methyl group) relative to the carbonyl group would likely cause the pentanoyl chain to be twisted out of the plane of the aromatic ring.

Bond Lengths and Angles: These would be compared to standard values to identify any strain or unusual electronic effects within the molecule.

Intermolecular Interactions: The analysis would also reveal how the molecules pack together in the crystal, identifying any significant non-covalent interactions such as C-H···O or C-H···π interactions that stabilize the crystal lattice.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking in Crystal Packing

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces, primarily hydrogen bonding and π-stacking interactions. These interactions dictate the supramolecular assembly of the molecules in the solid state.

Hydrogen Bonding:

In the absence of strong hydrogen bond donors (like O-H or N-H), the dominant hydrogen bonds in the crystal lattice of this compound would be of the weak C-H···O type. numberanalytics.com The carbonyl oxygen atom, with its partial negative charge and lone pairs of electrons, is a competent hydrogen bond acceptor. youtube.com The hydrogen atoms of the pentanoyl chain and the methyl group on the phenyl ring can act as weak hydrogen bond donors. uni-regensburg.de These interactions, although individually weak, collectively contribute to the stability of the crystal structure. numberanalytics.com The geometry of these C-H···O bonds, including donor-acceptor distances and angles, would be a key feature of the crystal packing.

Additionally, C-H···Cl interactions may also be present, where the chlorine atom on the aromatic ring acts as a weak hydrogen bond acceptor. The presence and significance of such bonds would depend on the steric accessibility of the chlorine atom within the crystal lattice.

π-Stacking Interactions:

The substituted phenyl ring in this compound is expected to participate in π-stacking interactions, which are a significant cohesive force in the crystals of aromatic compounds. nih.govnih.gov These interactions can occur in a variety of geometries, including parallel-displaced and T-shaped arrangements. researchgate.net The substitution pattern on the aromatic ring, with a chloro and a methyl group, influences the electronic distribution of the π-system and can affect the strength and preferred geometry of these interactions. nih.govresearchgate.net It is generally observed that substituents can modulate π-π stacking strength, and their relative positions are crucial. researchgate.net Computational studies on substituted aromatic systems have shown that both electrostatic and dispersion forces are key components of these interactions. nih.gov

The interplay between C-H···O hydrogen bonds and π-stacking interactions will ultimately determine the three-dimensional architecture of the crystal. It is common for these interactions to work in concert to build complex supramolecular structures.

Table 1: Representative Intermolecular Interaction Data from Analogous Aromatic Ketones

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference Compound Example |

| C-H···O | C-H (alkyl) | C=O | 2.2 - 2.8 | 120 - 170 | Phenyl(5,7,8a-triphenyl-1,2,3,7,8,8a-hexahydroimidazo[1,2-a]pyridin-6-yl)methanone uni-regensburg.de |

| C-H···π | C-H (aryl) | π-system (phenyl) | 2.5 - 2.9 | 130 - 160 | Phenyl(5,7,8a-triphenyl-1,2,3,7,8,8a-hexahydroimidazo[1,2-a]pyridin-6-yl)methanone uni-regensburg.de |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 (centroid-centroid) | N/A | Substituted triptycene (B166850) systems nih.govresearchgate.net |

Note: This table presents typical data from related compounds and is for illustrative purposes, as specific data for this compound is not available.

Stereochemical Characterization and Enantiomeric Form Identification

The molecular structure of this compound does not inherently contain a stereocenter. The carbonyl carbon is bonded to a substituted phenyl group and a pentanoyl group. The pentanoyl group has a plane of symmetry, and as such, the ketone itself is achiral.

However, if a substitution were to occur on the α-carbon of the pentanoyl chain (the carbon adjacent to the carbonyl group), a stereocenter would be created. For instance, in a hypothetical derivative like 1-(4-chloro-3-methylphenyl)-2-methylpentan-1-one, the C2 carbon would be chiral. In such a case, the compound would exist as a pair of enantiomers.

Enantiomeric Form Identification:

Should a chiral derivative of this compound be synthesized, it would likely be produced as a racemic mixture (an equal mixture of both enantiomers), unless a stereoselective synthesis is employed. nih.gov The identification and separation of these enantiomers would be crucial for understanding their potentially different biological activities.

The primary method for the analytical identification and quantification of enantiomers is chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in time.

For preparative separation of enantiomers, several methods can be considered:

Chiral Chromatography: Scaling up analytical chiral HPLC allows for the isolation of larger quantities of each enantiomer.

Diastereomeric Crystallization: Reaction of the racemic ketone with a chiral resolving agent would form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. Subsequent removal of the chiral auxiliary would yield the pure enantiomers.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. nih.gov

Table 2: Potential Methods for Stereochemical Analysis of a Chiral Derivative

| Method | Principle | Application | Expected Outcome |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Analytical determination of enantiomeric excess (ee) and preparative separation. | Two distinct peaks corresponding to each enantiomer. |

| Diastereomeric Crystallization | Formation of diastereomers with a chiral resolving agent, followed by separation based on different physical properties. | Preparative separation of enantiomers. | Isolation of pure diastereomeric salts, which are then converted back to the pure enantiomers. |

| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. | Preparative separation of enantiomers. | Separation of the unreacted enantiomer from the enzymatically modified product. |

Note: This table outlines potential methods for a hypothetical chiral derivative and is for illustrative purposes.

Theoretical and Computational Chemistry Approaches to 1 4 Chloro 3 Methylphenyl Pentan 1 One

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are fundamental to understanding the electronic and geometric properties of molecules. These calculations provide a basis for interpreting molecular stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For 1-(4-chloro-3-methylphenyl)pentan-1-one, geometry optimization is performed using DFT, typically with a basis set like 6-311++G(d,p), to determine the most stable three-dimensional arrangement of its atoms—the structure corresponding to the minimum energy on the potential energy surface.

This optimized geometry is crucial for accurately calculating other molecular properties. Subsequent vibrational frequency calculations are performed at the same level of theory. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provide theoretical vibrational spectra (IR and Raman). These computed spectra can be compared with experimental data to validate the computational model and aid in the assignment of vibrational modes.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Chemical Reactivity Indices

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the electron-rich substituted phenyl ring, while the LUMO is often centered around the carbonyl group. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing quantitative measures of the molecule's reactivity profile.

Table 1: Calculated Reactivity Indices for this compound

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Vibrational Spectral Simulations and Potential Energy Distribution (PED) Analysis

While DFT calculations provide theoretical vibrational frequencies, a detailed assignment of these frequencies to specific atomic motions is achieved through Potential Energy Distribution (PED) analysis. PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. This allows for an unambiguous assignment of the calculated vibrational bands. For a molecule like this compound, this analysis can precisely identify the vibrations corresponding to C=O stretching, C-Cl stretching, phenyl ring modes, and the various C-H vibrations of the methyl and pentanoyl groups.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. In this compound, the most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

The MEP map for this compound would clearly identify the carbonyl oxygen as the primary site for interaction with electrophiles and protons, while regions of positive potential would highlight sites susceptible to nucleophilic attack.

Characterization of Non-Covalent Interactions (NCI) within the Molecular Structure

Non-covalent interactions (NCI), such as van der Waals forces and steric repulsions, play a crucial role in determining the conformation and stability of a molecule. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, allows for the identification and characterization of these weak interactions within the molecular structure. The RDG is plotted against the electron density, and color-coding is used to distinguish between different types of interactions:

Blue surfaces indicate strong attractive interactions (like hydrogen bonds).

Green surfaces represent weak van der Waals interactions.

Red surfaces denote strong repulsive interactions (steric clashes).

For this compound, NCI analysis can reveal subtle intramolecular interactions, such as those between the pentanoyl chain and the aromatic ring, which influence its preferred conformation.

Predictive Studies on Reactivity and Stability (e.g., Fukui Functions, Bond Dissociation Energies)

Predictive studies rooted in computational chemistry are instrumental in elucidating the reactivity and stability of a molecule. Methodologies such as the calculation of Fukui functions and bond dissociation energies (BDEs) provide a quantitative basis for understanding where and how a molecule is likely to react.

Fukui Functions:

The Fukui function, a concept within Density Functional Theory (DFT), is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. faccts.debas.bg It quantifies the change in electron density at a particular point in the molecule when the total number of electrons is altered. faccts.de The Fukui functions are typically categorized as:

f+(r): for nucleophilic attack (propensity to accept an electron).

f-(r): for electrophilic attack (propensity to donate an electron).

f0(r): for radical attack.

For this compound, DFT calculations would be employed to determine these functions. researchgate.net It is anticipated that the carbonyl carbon of the pentanone moiety would exhibit a high value for f+(r), marking it as a primary site for nucleophilic attack. Conversely, the oxygen atom of the carbonyl group and the chlorine atom on the aromatic ring would likely be identified as sites susceptible to electrophilic attack, as indicated by higher f-(r) values. The Fukui functions would also help in predicting the sites for radical reactions. This type of analysis is crucial for designing synthetic pathways and understanding potential degradation mechanisms.

Bond Dissociation Energies (BDEs):

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, forming two radical fragments. libretexts.org It is a direct measure of bond strength. libretexts.org Theoretical calculations, often using high-level quantum mechanical methods, can provide accurate BDE values for all the bonds within a molecule. researchgate.netnih.gov For this compound, the BDEs of interest would include the C-C bonds of the pentyl chain, the C-C bond connecting the carbonyl group to the phenyl ring, the C=O bond, and the C-Cl and C-H bonds.

The weakest bonds in the molecule are typically the most susceptible to breaking during chemical reactions or under thermal stress. It is expected that the C-C bonds alpha to the carbonyl group would have lower BDEs compared to other C-C bonds in the alkyl chain, influencing its fragmentation pattern in mass spectrometry or its reactivity in certain chemical transformations. A table of theoretically calculated BDEs would provide a clear ranking of bond strengths within the molecule.

Table 1: Predicted Relative Bond Dissociation Energies (BDEs) for Key Bonds in this compound

| Bond | Predicted Relative BDE | Rationale |

| C(carbonyl)-C(phenyl) | Moderate | Aromatic ketone C-C bond. |

| C(carbonyl)-C(ethyl) | Relatively Low | Alpha C-C bond cleavage is common in ketones. |

| C-Cl | Moderate to High | Aryl-halogen bonds are generally strong. |

| C-H (methyl group) | High | Primary C-H bond on an aromatic ring. |

| C-H (alkyl chain) | Variable | Depends on the position relative to the carbonyl group. |

Note: This table represents qualitative predictions based on general principles of organic chemistry and computational studies on similar molecules. Actual BDE values would require specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Solvation and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with a solvent environment. chemrxiv.orgacs.org

For this compound, MD simulations would be particularly insightful for understanding its behavior in different solvents. The simulations would reveal how the solvent molecules arrange around the solute, a process known as solvation. This is critical for predicting solubility and understanding how the solvent might influence reactivity. The polar carbonyl group and the chloro-substituted phenyl ring would be expected to have specific interactions with polar solvents, while the pentyl chain would favor nonpolar environments.

Furthermore, MD simulations can explore the conformational landscape of the molecule. acs.orgresearchgate.net The pentyl chain is flexible and can adopt numerous conformations. MD simulations can identify the most stable conformers and the energy barriers between them. This information is valuable for understanding how the molecule's shape might affect its ability to interact with other molecules, such as in biological systems or in crystal packing. The simulations would track the dihedral angles of the alkyl chain and the orientation of the phenyl ring relative to the carbonyl group, providing a dynamic picture of the molecule's structure.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is the basis for a wide range of applications in photonics and optoelectronics, including frequency conversion and optical switching. rsc.orgnih.gov Computational chemistry, particularly DFT, has become an essential tool for the theoretical evaluation and design of molecules with significant NLO properties. researchgate.netnih.gov

The NLO response of a molecule is primarily determined by its hyperpolarizability (β for second-order and γ for third-order effects). rsc.orgfrontiersin.org Molecules with large hyperpolarizabilities typically possess a significant degree of charge asymmetry and delocalized π-electron systems, often found in donor-π-acceptor (D-π-A) architectures. nih.gov

While this compound does not possess a classic D-π-A structure, the substituted phenyl ring attached to a carbonyl group does provide a degree of electronic conjugation and charge separation. Theoretical calculations would involve optimizing the molecular geometry and then computing the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ).

Table 2: Predicted Nonlinear Optical (NLO) Properties of this compound

| Property | Predicted Magnitude | Significance |

| Dipole Moment (μ) | Moderate | Indicates the overall polarity of the molecule. |

| Polarizability (α) | Moderate | Reflects the ease of distortion of the electron cloud. |

| First Hyperpolarizability (β) | Low to Moderate | Quantifies the second-order NLO response. |

| Second Hyperpolarizability (γ) | Low to Moderate | Quantifies the third-order NLO response. |

Note: This table provides a qualitative prediction. The actual values would be determined through quantum chemical calculations, which would also provide the tensor components of these properties, offering a more detailed picture of the NLO response.

Applications of 1 4 Chloro 3 Methylphenyl Pentan 1 One in Advanced Organic Synthesis Research

Role as a Key Synthetic Building Block in Organic Chemistry

The structural features of 1-(4-Chloro-3-methylphenyl)pentan-1-one make it a valuable starting material for the construction of a variety of organic molecules. Its utility as a synthetic building block stems from the reactivity of its carbonyl group and the potential for functionalization of the aromatic ring and the pentanoyl chain.

Elaboration into Complex Aromatic and Heterocyclic Scaffolds

The ketone moiety of This compound is a key handle for the construction of diverse heterocyclic systems. For instance, condensation reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Similarly, multicomponent reactions involving the ketone, an amine, and a source of cyanide could be employed to synthesize substituted pyridines and pyrimidines. These heterocyclic cores are prevalent in medicinal chemistry and materials science.

Furthermore, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, although the existing chloro and methyl groups will direct incoming electrophiles to specific positions. The pentanoyl side chain also offers opportunities for cyclization reactions to form fused ring systems.

Precursor in Multistep Synthesis of Novel Organic Molecules

In the context of multistep synthesis, This compound can serve as a crucial intermediate. For example, reduction of the ketone to a secondary alcohol introduces a new stereocenter and a functional group that can be used for subsequent transformations, such as esterification or etherification. The resulting chiral alcohol could be a key component in the synthesis of enantiomerically pure pharmaceuticals.

This compound could also be a precursor in the synthesis of valsartan, an angiotensin II receptor blocker. Although not a direct intermediate in the most common synthetic routes, modifications of its structure could potentially lead to key building blocks for this important drug. d-nb.info

Design and Synthesis of Structurally Related Chemical Probes and Analogs

The development of chemical probes and analogs is essential for understanding biological processes and for the discovery of new drugs. This compound provides a scaffold that can be systematically modified to explore structure-activity relationships.

Positional and Chiral Isomer Synthesis

The synthesis of positional isomers, for example, by moving the chloro and methyl groups to different positions on the phenyl ring, would allow for a systematic investigation of the impact of substituent placement on the molecule's properties.

The reduction of the ketone to an alcohol creates a chiral center. Enantioselective reduction methods can be employed to produce either the (R)- or (S)-enantiomer of the corresponding alcohol. These chiral isomers are critical for studying interactions with biological targets, as often only one enantiomer exhibits the desired activity.

Diversification Strategies for Functionalized Derivatives

A variety of functional groups can be introduced into the structure of This compound to create a library of derivatives. The ketone can be converted into an amine via reductive amination, an alkene via a Wittig reaction, or a tertiary alcohol via Grignard addition. The aromatic ring can undergo further halogenation, nitration, or sulfonation, providing additional points for diversification. These strategies allow for the fine-tuning of the molecule's electronic and steric properties.

Process Optimization and Scalability Research for Synthetic Pathways

The efficient and cost-effective synthesis of chemical compounds is a critical aspect of chemical research and development. The primary method for the synthesis of This compound is likely the Friedel-Crafts acylation of 4-chloro-3-methyltoluene with valeryl chloride or valeric anhydride (B1165640).

Research in this area would focus on optimizing the reaction conditions to maximize the yield and purity of the product while minimizing waste and cost. This includes the screening of different Lewis acid catalysts, solvents, and reaction temperatures. The development of a scalable process is crucial for the potential industrial production of this compound or its derivatives. This would involve transitioning from batch to continuous flow processes, which can offer improved safety, efficiency, and consistency. d-nb.info

Conclusion and Future Research Directions in 1 4 Chloro 3 Methylphenyl Pentan 1 One Chemistry

Summary of Current Academic Achievements and Contributions

The primary academic achievement concerning 1-(4-chloro-3-methylphenyl)pentan-1-one lies in its straightforward and predictable synthesis using well-established chemical principles. The most conventional and reliable method for its preparation is the Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves treating 4-chloro-3-methyltoluene with an acylating agent, such as valeryl chloride or valeric anhydride (B1165640), in the presence of a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comorganic-chemistry.org

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The directing effects of the existing substituents (chloro and methyl groups) on the aromatic ring guide the position of acylation. The activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing chloro group would result in substitution at the position para to the methyl group and ortho to the chloro group, yielding the desired product. The deactivation of the product ketone to further substitution prevents polyacylation, ensuring a monoacylated product. organic-chemistry.org

| Parameter | Details | Reference |

| Reaction Type | Friedel-Crafts Acylation | libretexts.org |

| Aromatic Substrate | 4-chloro-3-methyltoluene | N/A |

| Acylating Agent | Valeryl chloride (Pentanoyl chloride) | masterorganicchemistry.com |

| Catalyst | Aluminum chloride (AlCl₃) | masterorganicchemistry.comorganic-chemistry.org |

| Product | This compound | N/A |

This table outlines the established Friedel-Crafts pathway for synthesizing the target compound.

Identification of Unexplored Synthetic Pathways and Reaction Mechanisms

While the Friedel-Crafts acylation is a robust method, it carries significant drawbacks, including the need for stoichiometric or excess amounts of catalyst that generate considerable waste upon aqueous workup. masterorganicchemistry.com Modern organic synthesis increasingly focuses on greener, more atom-economical catalytic approaches. The chemistry of this compound is ripe for the exploration of these advanced synthetic methods, which remain largely unexplored for this specific molecule.

Promising alternative pathways include:

Palladium-Catalyzed C-H Activation/Acylation: Recent advances have demonstrated the ability of palladium catalysts to directly functionalize C-H bonds. acs.orgnih.gov A potential route could involve the Pd-catalyzed coupling of 4-chloro-3-methyltoluene with valeronitrile (B87234) or other acyl surrogates, bypassing the need for harsh Lewis acids. acs.orgrsc.org

Coupling with Acyl Anion Equivalents: Methods involving the palladium-catalyzed coupling of an aryl halide (or triflate) with an N-tert-butylhydrazone, serving as an acyl anion equivalent, have been developed. organic-chemistry.org This offers an alternative disconnection approach, potentially starting from 1-bromo-4-chloro-3-methylbenzene.

"Greener" Friedel-Crafts Conditions: Research into using solid acid catalysts, ionic liquids, or metal triflates could offer more environmentally benign and recyclable catalyst systems for the acylation reaction. organic-chemistry.org

Furthermore, detailed mechanistic studies, even for the classical Friedel-Crafts synthesis of this specific substrate, are absent. Investigating the precise kinetics and the role of the catalyst complex could provide valuable insights.

| Synthetic Method | Traditional Friedel-Crafts | Modern Catalytic Alternative (e.g., Pd-Catalyzed) | Reference |

| Catalyst Loading | Stoichiometric or excess | Catalytic (e.g., <5 mol%) | masterorganicchemistry.comacs.org |

| Reaction Conditions | Often harsh, anhydrous | Generally milder | rsc.orgorganic-chemistry.org |

| Waste Profile | High (hydrolyzed AlCl₃ salts) | Low | N/A |

| Functional Group Tolerance | Limited | Broad | rsc.orgorganic-chemistry.org |

This table provides a comparison between the traditional synthesis and potential modern alternatives.

Opportunities for Advanced Computational Modeling and Predictive Chemistry

The field of computational chemistry offers a powerful, non-empirical tool to investigate molecules like this compound without the need for laboratory work. Currently, no dedicated computational studies for this compound exist. Future research could apply methods like Density Functional Theory (DFT) to:

Predict Spectroscopic Data: Calculate and predict NMR, IR, and UV-Vis spectra to aid in experimental characterization.

Analyze Electronic Structure: Model the molecular orbitals and charge distribution to understand how the interplay between the electron-withdrawing chloro group and the electron-donating methyl group influences the reactivity of the carbonyl group and the aromatic ring.

Elucidate Reaction Mechanisms: Map the potential energy surfaces for its synthesis via both Friedel-Crafts and modern catalytic routes. This could reveal transition state energies and help optimize reaction conditions for unexplored pathways. acs.org

Compare Isomers: Computationally assess the relative stabilities of different isomers that could potentially form during synthesis, providing a theoretical basis for observed regioselectivity.

Such studies are common for understanding reactivity in related systems, like acetophenone (B1666503), and would be invaluable for predicting the behavior of this more complex derivative. acs.orgwikipedia.org

Potential for Development of New Chemical Tools and Methodologies

Aromatic ketones have traditionally been viewed as stable final products or simple intermediates. However, recent breakthroughs have reimagined them as versatile synthetic platforms through reactions that cleave the strong aryl C-C(O) bond. azom.comwaseda.jp This paradigm shift opens up significant opportunities using this compound as a testbed for new methodologies.

Future research could focus on:

Deacylative Cross-Coupling: Developing nickel or palladium-catalyzed reactions that use the ketone as a "deacylative" electrophile, where the entire pentanoyl group acts as a leaving group. This would allow the 4-chloro-3-methylphenyl moiety to be coupled with a wide range of nucleophiles (e.g., boronic acids, amines, thiols), transforming a simple ketone into a versatile arylating agent. azom.comwaseda.jp

Functionalization of the Alkyl Chain: Exploring selective reactions on the pentanoyl chain, such as alpha-halogenation or alpha-arylation, which could be influenced by the electronic nature of the substituted aromatic ring.

Success in these areas would not only expand the synthetic utility of this specific molecule but also contribute to the broader toolbox available to organic chemists for manipulating ketone structures.

Interdisciplinary Research Avenues in Synthetic Organic Chemistry

The true potential of a bespoke molecule like this compound is often realized at the intersection of synthetic chemistry and other scientific disciplines. numberanalytics.com The substituted aryl ketone motif is a cornerstone in various fields, suggesting several interdisciplinary avenues for future exploration.

Medicinal Chemistry and Agrochemicals: Many pharmaceuticals and pesticides contain substituted aromatic cores. numberanalytics.comnumberanalytics.com While this specific compound has no documented biological activity, its structure is analogous to precursors for active compounds, such as fungicides. google.com It could serve as a starting material or fragment for the synthesis of new libraries of bioactive compounds to be screened for therapeutic or agrochemical properties.

Materials Science: Aromatic ketones are used as precursors to specialized polymers and resins. wikipedia.org The specific substitution pattern and the presence of a chlorine atom could be exploited to synthesize novel polymers with tailored properties, such as flame retardancy, specific refractive indices, or unique coating characteristics.

Photochemistry: Aromatic ketones like acetophenone are well-known photosensitizers. nih.gov Investigating the photochemical properties of this compound could lead to its use in initiating polymerization reactions or in photoredox catalysis, where the electronic tuning by the substituents could modulate its excited-state properties.

By exploring these interdisciplinary connections, research into this compound can transcend fundamental synthetic studies and contribute to the development of new functional molecules and materials.

Q & A

Q. What spectroscopic methods are recommended for characterizing 1-(4-Chloro-3-methylphenyl)pentan-1-one, and how should data be interpreted?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify substituent positions. The chloro and methyl groups on the phenyl ring split aromatic proton signals into distinct doublets or multiplets. For example, the methyl group at position 3 and chlorine at position 4 will deshield adjacent protons, causing downfield shifts .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 226.0864 (CHClO). Fragmentation patterns should show loss of the pentanone chain (e.g., [M–CH]) and chlorine-related isotopes (3:1 ratio for Cl/Cl) .

- Infrared (IR) Spectroscopy: The carbonyl stretch (C=O) appears near 1700–1750 cm, while C-Cl stretches occur at 550–850 cm .

Q. How can synthetic routes for this compound be optimized for academic-scale production?

Answer:

- Friedel-Crafts Acylation: React 4-chloro-3-methylbenzene with pentanoyl chloride in the presence of AlCl. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1). Yield improvements (>70%) require anhydrous conditions and slow addition of the acyl chloride to avoid side reactions .

- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol. Purity (>95%) is confirmed by melting point (mp 160–164°C) and HPLC (C18 column, acetonitrile/water) .

Q. What are the critical parameters for validating the compound’s stability under laboratory storage conditions?

Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition above 200°C.

- Light Sensitivity: Store in amber vials at –20°C; monitor degradation via UV-Vis spectroscopy (absorbance shifts at λ~270 nm) .

- Hydrolytic Stability: Test in aqueous buffers (pH 2–12) at 25°C for 48 hours. LC-MS identifies hydrolysis products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

Answer:

- X-ray Crystallography: Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). For example, a chloro-substituted phenyl ring may exhibit planar distortions due to steric hindrance from the methyl group, leading to discrepancies in NMR-derived torsion angles .

- Density Functional Theory (DFT): Compare computed NMR chemical shifts (GIAO method) with experimental data. Deviations >0.5 ppm suggest conformational flexibility or crystal-packing effects .

Q. What computational strategies predict the compound’s reactivity in nucleophilic addition reactions?

Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (e.g., Gaussian 16, B3LYP/6-31G*). The ketone’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon .

- Molecular Dynamics (MD) Simulations: Model solvation effects (e.g., in THF or DMF) to predict regioselectivity in Grignard or hydride reductions .

Q. How can enantioselective synthesis of chiral derivatives be designed using this ketone as a precursor?

Answer:

- Chiral Catalysts: Employ Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts for asymmetric reductions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

- Dynamic Kinetic Resolution (DKR): Use Ru-based catalysts to isomerize racemic intermediates while selectively forming a single enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.